

1-Benzotriazol-1-yl-3-chloropropan-2-one molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzotriazol-1-yl-3-chloropropan-2-one

Cat. No.: B1273385

[Get Quote](#)

In-Depth Technical Guide: 1-Benzotriazol-1-yl-3-chloropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for **1-Benzotriazol-1-yl-3-chloropropan-2-one**. Additionally, it explores the potential biological relevance of this compound class in the context of drug discovery and development.

Core Molecular Properties

1-Benzotriazol-1-yl-3-chloropropan-2-one is a halogenated heterocyclic compound. Its core structure consists of a benzotriazole moiety linked to a chloropropanone group. The physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ ClN ₃ O	
Molecular Weight	209.63 g/mol	
CAS Number	305851-04-1	
Physical Form	Solid	
SMILES String	C1CC(=O)Cn1nnc2ccccc12	
InChI Key	INRLHOWDOGFJXJJ- UHFFFAOYSA-N	

Predicted Mass Spectrometry Data

While experimental spectral data for **1-Benzotriazol-1-yl-3-chloropropan-2-one** is not readily available in the public domain, predicted mass spectrometry and collision cross section data provide valuable information for its characterization.[\[1\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	210.04286	140.7
[M+Na] ⁺	232.02480	152.1
[M-H] ⁻	208.02830	141.5
[M+NH ₄] ⁺	227.06940	159.3
[M+K] ⁺	247.99874	147.7
[M] ⁺	209.03503	145.4

Proposed Experimental Protocol: Synthesis of **1-Benzotriazol-1-yl-3-chloropropan-2-one**

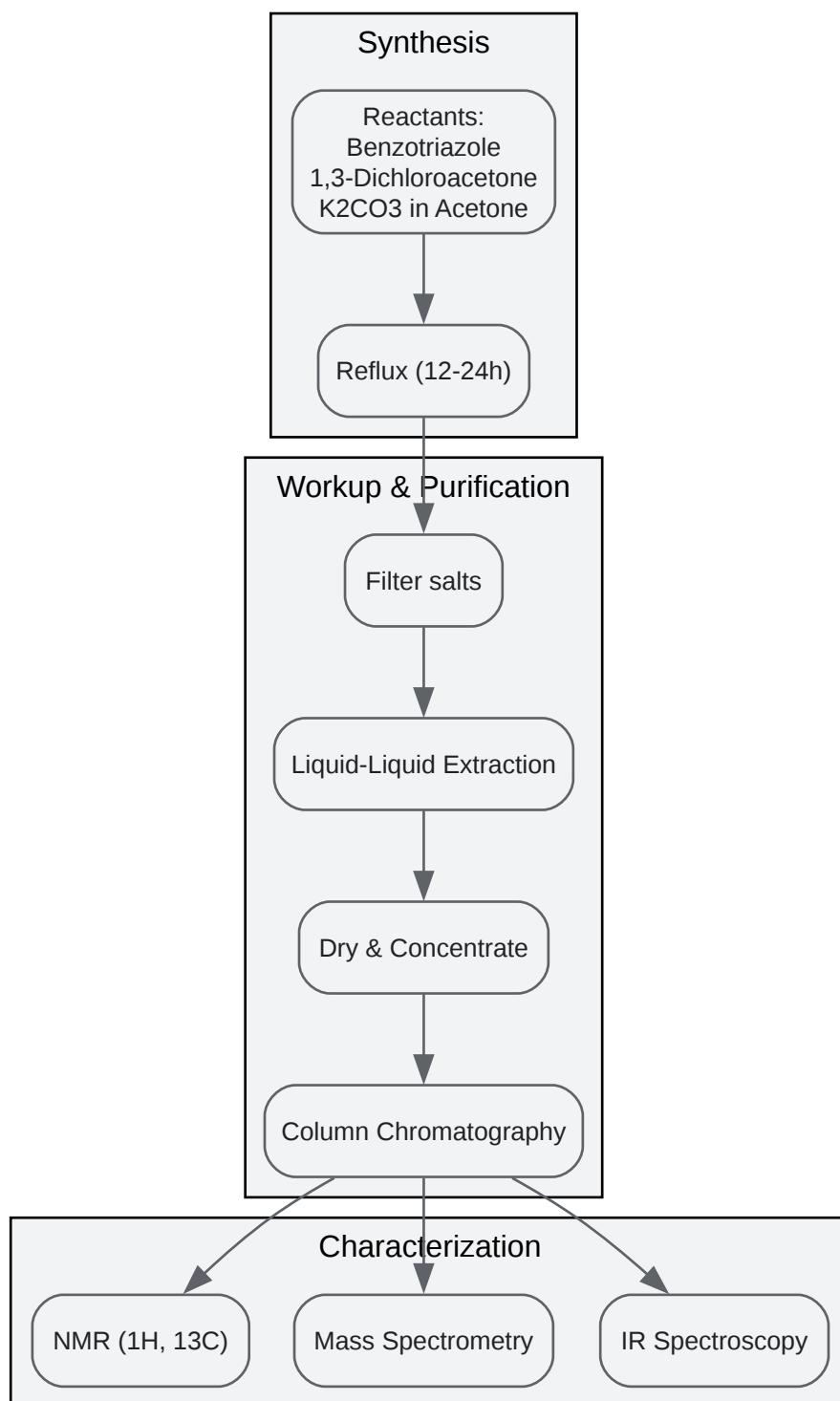
The following is a proposed synthetic protocol for **1-Benzotriazol-1-yl-3-chloropropan-2-one** based on established N-alkylation methods for benzotriazole. This procedure has not been

experimentally validated for this specific compound and should be adapted and optimized as necessary.

Reaction Principle: The synthesis involves the nucleophilic substitution of a chlorine atom from 1,3-dichloroacetone by the benzotriazole anion, formed in situ by a base.

Materials:

- 1H-Benzotriazole
- 1,3-Dichloroacetone
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)


Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
- **Solvent Addition:** Add anhydrous acetone to the flask to create a suspension.
- **Reagent Addition:** While stirring, add a solution of 1,3-dichloroacetone (1.1 equivalents) in anhydrous acetone dropwise to the suspension at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: Characterize the purified product by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

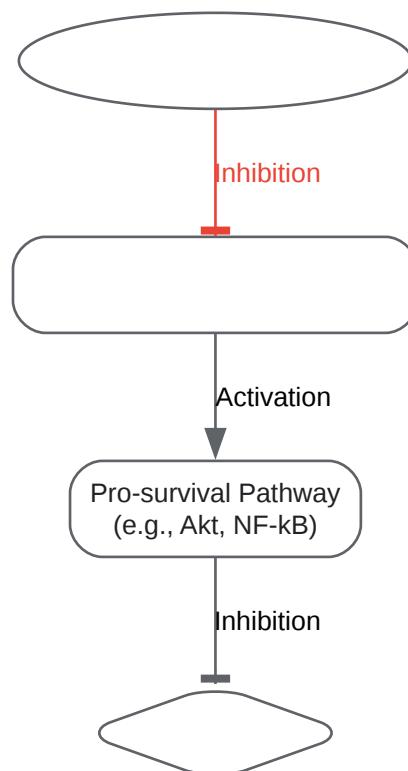
Visualization of Synthetic Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of **1-Benzotriazol-1-yl-3-chloropropan-2-one**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and characterization.

Biological Context and Potential Applications


Benzotriazole and its derivatives are recognized for a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.^[2] These activities include antimicrobial, antiviral, and antiproliferative effects.

While the specific biological activity of **1-Benzotriazol-1-yl-3-chloropropan-2-one** has not been extensively reported, its structural features suggest potential as a reactive intermediate or a candidate for biological screening. The α -haloketone moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in biological macromolecules.

Derivatives of benzotriazole have been identified as inhibitors of various enzymes, including protein kinases, which are critical targets in oncology. For instance, some benzotriazole-containing compounds have shown inhibitory activity against protein kinase CK2, an enzyme involved in cell growth, proliferation, and suppression of apoptosis.^[3]

Hypothetical Signaling Pathway: Kinase Inhibition

The diagram below illustrates a hypothetical mechanism by which a benzotriazole derivative could induce apoptosis in cancer cells through the inhibition of a pro-survival kinase like CK2.

[Click to download full resolution via product page](#)

Caption: Hypothetical kinase inhibition pathway.

This guide serves as a foundational resource for researchers interested in **1-Benzotriazol-1-yl-3-chloropropan-2-one**. Further experimental validation of the proposed synthesis and comprehensive biological evaluation are necessary to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-benzotriazol-1-yl-3-chloropropan-2-one (C9H8CIN3O) [pubchemlite.lcsb.uni.lu]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Benzotriazol-1-yl-3-chloropropan-2-one molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273385#1-benzotriazol-1-yl-3-chloropropan-2-one-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com